molecular formula C7H13BrN4O2S B2981061 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide CAS No. 1795338-17-8

1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide

Cat. No.: B2981061
CAS No.: 1795338-17-8
M. Wt: 297.17
InChI Key: HVTZNITYOVLCKH-UHFFFAOYSA-N
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Description

1-(1H-Pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S . It has a molecular weight of 297.17 .


Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, electron-deficient N-arylhydrazones can react with nitroolefins to allow a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .

Scientific Research Applications

Anticancer Properties

  • Polyfunctional Substituted 1,3-Thiazoles : A study by Turov (2020) showed that compounds with a piperazine substituent demonstrated effective anticancer activity against various cancer cell lines.
  • Novel Carboxamides, Sulfonamides, Ureas, and Thioureas : Kumar et al. (2016) designed and synthesized novel derivatives showing promising anticancer activity against the HeLa cell line, as detailed in their study here.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides : Kciuk et al. (2023) found that these compounds have antiproliferative activity against cancer cell lines in micromolar concentrations, as seen in their research here.

Antibacterial Properties

  • Novel Inhibitors of Bacterial Cell Wall Synthesis : Nayar et al. (2015) identified sulfonyl piperazine and pyrazole compounds with novel antibacterial mechanisms, targeting Escherichia coli outer membrane biogenesis. Details can be found here.

CO2 Capture Applications

  • Semi-Aqueous Piperazine for CO2 Capture : Yuan and Rochelle (2019) characterized semi-aqueous piperazine in a study available here, showing its effectiveness in preventing precipitation and increasing CO2 absorption rates.

Other Biochemical Applications

  • Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides : As per Mojzych et al. (2015), these compounds showed promising anticancer activity and inhibited carbonic anhydrase, which is detailed here.
  • Synthesis of Bioactive Sulfonamide and Amide Derivatives : Bhatt et al. (2016) synthesized new derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety with antimicrobial activity, discussed in their study available here.

Properties

IUPAC Name

1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTZNITYOVLCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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